molecular formula C21H32O4 B044421 Benzyl 2-ethylhexyl adipate CAS No. 58394-64-2

Benzyl 2-ethylhexyl adipate

Cat. No. B044421
CAS RN: 58394-64-2
M. Wt: 348.5 g/mol
InChI Key: OOUQSWGHJPCRLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Benzyl 2-ethylhexyl adipate involves catalytic processes that include the esterification of adipic acid with 2-ethyl hexanol under specific conditions. Ge Sheng-xiang (2007) detailed an efficient synthesis method using complex solid super acid SO_4^2-/ZrO_2-TiO_2 as a catalyst, achieving a high yield of 97.6% under optimum conditions such as a catalyst dosage of 1.5%, a molar ratio of adipic acid to 2-ethyl hexanol of 1:2.5, and a reaction temperature of 195-200℃ for 2.5 hours. The catalyst showcased reusability up to six times, simplifying the synthetic route and facilitating easy regeneration (Ge, 2007).

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray diffraction to determine the crystal system, space group, and cell constants. For compounds similar to Benzyl 2-ethylhexyl adipate, single-crystal X-ray crystallography has been used to elucidate their structure, as seen in the study by Manolov, Morgenstern, and Hegetschweiler (2012), although not directly related to Benzyl 2-ethylhexyl adipate, their work on ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate provides insight into the complex molecular structures that can be analyzed through such techniques (Manolov et al., 2012).

Scientific Research Applications

  • Carcinogenicity and Toxicity :

    • Di(2-ethylhexyl) adipate is considered carcinogenic in rats and mice, with varying degrees of carcinogenic effects observed in different studies (Kluwe et al., 1982).
    • It has been shown to produce dose-dependent antifertility and mutagenic effects in male mice, leading to reduced pregnancies and increased early fetal deaths (Singh, Lawrence, & Autian, 1975).
    • Studies have found that compounds containing 2-ethylhexyl show significant hepatocarcinogenic activity, particularly in female mice (Kluwe, 1986).
  • Application as a Plasticizer :

    • DEHA is widely used as a plasticizer in various products, including food packaging, electric wire insulation, garden hoses, and synthetic rubber. However, no comprehensive carcinogenic studies have been conducted on this application (Huff, 1982).
  • Metabolism and Exposure :

    • The metabolism and urinary excretion of DEHA provide valuable insights for exposure and risk assessments, especially after oral ingestion (Nehring et al., 2019).
    • Specific biomarkers for DEHA, such as MEHA and adipic acid, show potential for human biomonitoring, though their utility may be limited to highly exposed populations (Silva, Samandar, Ye, & Calafat, 2013).
  • Environmental Presence :

    • DEHA is found in domestic environments, particularly in soil and sediment, with concentrations varying seasonally (Shin, Shin, & Ahn, 2012).
  • Health Impacts :

    • DEHA has been linked to disturbances in the estrous cycle and increased ovarian follicle atresia in rats, indicating potential reproductive health implications (Miyata et al., 2006).

Safety And Hazards

Benzyl 2-ethylhexyl adipate may cause damage to organs through prolonged or repeated exposure . It is recommended not to breathe dust/fume/gas/mist/vapors/spray of this compound . In case of feeling unwell, medical attention should be sought .

Future Directions

Recently, new alternative plasticizers have been launched on the market to overcome restrictions imposed on bis-2-ethylhexyl phthalate (DEHP), one of the major phthalates used worldwide . Adipic acid esters like Benzyl 2-ethylhexyl adipate, which exhibit lower viscosities than phthalates and other plasticizers, are also used as plasticizers, mainly in food contact applications . Therefore, various alternative non-phthalate plasticizers are increasingly used as replacements .

properties

IUPAC Name

1-O-benzyl 6-O-(2-ethylhexyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-3-5-11-18(4-2)16-24-20(22)14-9-10-15-21(23)25-17-19-12-7-6-8-13-19/h6-8,12-13,18H,3-5,9-11,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUQSWGHJPCRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047528
Record name Benzyloctyl adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-ethylhexyl adipate

CAS RN

58394-64-2
Record name 1-(2-Ethylhexyl) 6-(phenylmethyl) hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58394-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyloctyl adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058394642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, 1-(2-ethylhexyl) 6-(phenylmethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzyloctyl adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2-ethylhexyl adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.649
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYLOCTYL ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A36J18786W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Z Liu - 2022 - Springer
The benzene ring structure in phthalate compounds is harmful to humans, animals, plants, and the environment. These compounds are a family of substances that can accumulate in …
Number of citations: 3 link.springer.com
P Beikos, R Aalizadeh… - Proceedings of the 11th …, 2018 - pergamos.lib.uoa.gr
In the current thesis, novel tools are developed to detect and remove false positives signals, either due to instrument contamination (carry over in the separation column or presence of …
Number of citations: 4 pergamos.lib.uoa.gr
P Hennebert - Detritus, 2022 - ineris.hal.science
Plasticisers transform rigid polymers, especially PVC, into flexible and useful material, typically at 10-35% concentration. Four phthalate plasticizers are now banned in the EU (…
Number of citations: 2 ineris.hal.science
P Hennebert - 2022 - researchgate.net
Plasticisers transform rigid polymers, especially PVC, into flexible and useful material, typically at 10-35% concentration. Four phthalate plasticizers are now banned in the EU (…
Number of citations: 1 www.researchgate.net
V Beddoes - 1998 - books.google.com
Many authors use abbreviations, acronyms, technical nomenclature and symbols in their publications. The use of such abbreviations without definitions can be very frustrating for the …
Number of citations: 3 books.google.com
P Fauser, K Vorkamp, J Strand - Marine Pollution Bulletin, 2022 - Elsevier
This review summarizes the current state of knowledge regarding the risk assessment of plastic-associated residual additives, ie residual monomers, degradation products and additives…
Number of citations: 37 www.sciencedirect.com
WV Titow - PVC Plastics: Properties, Processing, and Applications, 1990 - Springer
The current formal definitions of a plasticiser (those of IUPAC 1,* and the ISO, 2 ASTM, 3 and BS 4 terminology standards) are neither mutually identical nor fully comprehensive. Their …
Number of citations: 3 link.springer.com
FM DE, RA DE, PG DE, GO DE, HE DE, LS DE… - sumobrain.org
The present invention relates to agrochemical compositions: their use for foliar application; their use at low spray volumes; their use by unmanned aerial systems (UAS), unmanned …
Number of citations: 0 www.sumobrain.org
BP Block, LG Donaruma, RB Fox - Polymer Yearbook 2, 1985 - Harwood Academic Pub
Number of citations: 0
M Pantke - Microbially Influenced Corrosion of Materials: Scientific …, 1996 - Springer Verlag
Number of citations: 0

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